Ethyl 2-[(4-fluorobenzoyl)amino]-4,5-dimethylthiophene-3-carboxylate
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Overview
Description
Ethyl 2-[(4-fluorobenzoyl)amino]-4,5-dimethylthiophene-3-carboxylate is a synthetic organic compound with a complex structure It is characterized by the presence of a fluorobenzoyl group, an amino group, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(4-fluorobenzoyl)amino]-4,5-dimethylthiophene-3-carboxylate typically involves multiple steps. One common method includes the reaction of 4-fluorobenzoyl chloride with an appropriate amine to form the intermediate amide. This intermediate is then subjected to cyclization with a thiophene derivative under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(4-fluorobenzoyl)amino]-4,5-dimethylthiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoyl derivatives.
Scientific Research Applications
Ethyl 2-[(4-fluorobenzoyl)amino]-4,5-dimethylthiophene-3-carboxylate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-[(4-fluorobenzoyl)amino]-4,5-dimethylthiophene-3-carboxylate involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate signaling pathways, leading to its observed biological effects. For example, it has been shown to inhibit the activity of histone deacetylases, which play a critical role in gene expression regulation .
Comparison with Similar Compounds
Similar Compounds
- Ethyl (4-fluorobenzoyl)acetate
- Ethyl 4-[(2-fluorobenzoyl)amino]benzoate
- 4-[(2-(4-Fluorophenyl)ethyl]amino}methyl)benzoic acid
Uniqueness
Ethyl 2-[(4-fluorobenzoyl)amino]-4,5-dimethylthiophene-3-carboxylate is unique due to its specific structural features, such as the combination of a fluorobenzoyl group with a thiophene ring.
Properties
Molecular Formula |
C16H16FNO3S |
---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
ethyl 2-[(4-fluorobenzoyl)amino]-4,5-dimethylthiophene-3-carboxylate |
InChI |
InChI=1S/C16H16FNO3S/c1-4-21-16(20)13-9(2)10(3)22-15(13)18-14(19)11-5-7-12(17)8-6-11/h5-8H,4H2,1-3H3,(H,18,19) |
InChI Key |
PIJAQFZTUPYATR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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